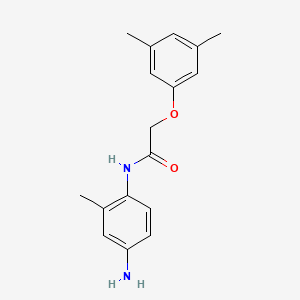
N-(4-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also often included.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include its reactivity with other substances, the products it forms, and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen
Biological and Environmental Impacts
Biological Effects and Toxicology : Kennedy (2001) reviewed the toxicology of acetamide derivatives, highlighting their commercial importance and the biological consequences of exposure. This comprehensive review delves into the varied biological responses these chemicals elicit, reflecting their usage and potential environmental and human health implications (Kennedy, 2001).
Degradation and Environmental Fate : Qutob et al. (2022) explored the degradation of acetaminophen, a compound related to the chemical structure of interest, via advanced oxidation processes. Their findings on by-products and biotoxicity could be relevant for understanding the environmental fate of similar acetamide derivatives (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Metabolic Insights and Mechanisms
Metabolism of Aspartyl Moiety : The metabolism of aspartame, which shares functional groups with the compound of interest, was reviewed by Ranney and Oppermann (1979). They described the metabolic pathways of aspartate, including its conversion to CO2 and incorporation into body constituents, providing insights into the metabolic fate of similar compounds (Ranney & Oppermann, 1979).
Therapeutic Evidence and Mechanisms of N-acetylcysteine : Although not directly related to the compound , the review by Dean, Giorlando, and Berk (2011) on N-acetylcysteine's therapeutic applications in psychiatry provides a precedent for studying acetamide derivatives' mechanisms and potential benefits in other contexts (Dean, Giorlando, & Berk, 2011).
Analytical and Methodological Approaches
Antituberculosis Activity of Organotin Complexes : The review by Iqbal, Ali, and Shahzadi (2015) on organotin complexes, including acetamide derivatives, highlights their potential antituberculosis activity. This study illustrates the breadth of applications for such compounds in medicinal chemistry and microbiology (Iqbal, Ali, & Shahzadi, 2015).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It can also include precautions that need to be taken when handling the compound.
Zukünftige Richtungen
This involves discussing potential future research directions, such as new synthesis methods, applications, or modifications to the compound.
Eigenschaften
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-6-12(2)8-15(7-11)21-10-17(20)19-16-5-4-14(18)9-13(16)3/h4-9H,10,18H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYGBFAJBJXQNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







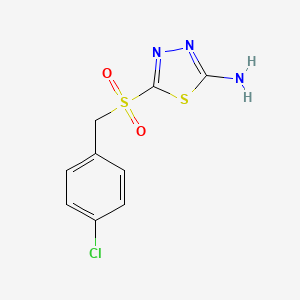
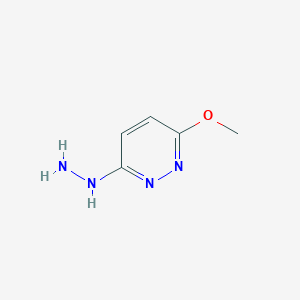
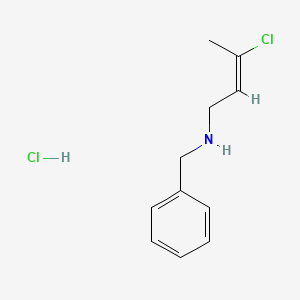
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid](/img/structure/B1317887.png)

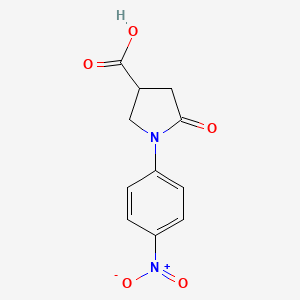

![6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine](/img/structure/B1317897.png)